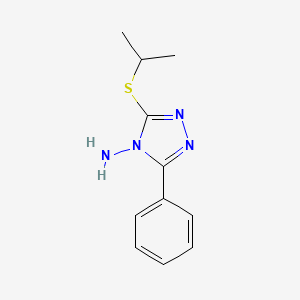

3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine

Description

3-(Isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a phenyl group at position 5 and an isopropylsulfanyl (-S-iPr) substituent at position 3 of the triazole core. This compound belongs to a class of 1,2,4-triazol-4-amine derivatives, which are studied for their diverse pharmacological and material science applications. Its synthesis typically involves alkylation of a triazole-3-thione precursor with isopropyl bromide under basic conditions, analogous to methods described for related compounds .

Properties

IUPAC Name |

3-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-8(2)16-11-14-13-10(15(11)12)9-6-4-3-5-7-9/h3-8H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNPFNIABZIFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198410 | |

| Record name | 3-[(1-Methylethyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860609-07-0 | |

| Record name | 3-[(1-Methylethyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860609-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1-Methylethyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with isothiocyanates, followed by the introduction of the isopropylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity: Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound is being explored for its efficacy against various pathogens, including bacteria and fungi .

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve the targeting of specific enzymes linked to cancer progression.

Agricultural Chemistry

The compound is also investigated for its potential use in agrochemicals:

- Fungicides: Due to its antifungal properties, it is being evaluated as a candidate for developing new fungicides that can combat resistant strains of plant pathogens .

Material Science

This compound serves as a building block in the synthesis of more complex materials:

- Polymer Chemistry: Its unique structure allows it to be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated significant inhibition of Staphylococcus aureus and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

Case Study 2: Anticancer Activity

In another investigation published in Cancer Research, the compound was tested against several cancer cell lines. It showed promising results in reducing cell viability in breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

Mechanism of Action

The mechanism of action of 3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell membranes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 3 (sulfanyl group) and 5 (aryl/heteroaryl group). These modifications influence physicochemical properties such as melting point, solubility, and crystallinity.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Aryl vs. Heteroaryl at R5 : Pyridinyl (e.g., ) and thiophenyl (e.g., ) substituents introduce polar heteroatoms, enhancing aqueous solubility compared to phenyl.

- Halogenation : Chloro/fluoro-substituted benzyl groups (e.g., ) raise melting points due to enhanced intermolecular interactions (halogen bonding, π-stacking).

SAR Insights :

- Halogenation : Chloro/fluoro substituents (e.g., ) enhance tyrosinase inhibition by engaging catalytic site residues.

- Hydrophobic Groups : Isopropylsulfanyl and benzylsulfanyl improve lipophilicity, aiding penetration into hydrophobic enzyme pockets.

- Hydrogen-Bonding Motifs : Hydroxyl or pyridinyl groups (e.g., ) increase polarity, improving solubility and target binding.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine?

Methodological Answer:

The compound can be synthesized via S-alkylation of a thiol precursor (e.g., 5-phenyl-4H-1,2,4-triazol-4-amine-3-thiol) with isopropyl halides in an alkaline medium (e.g., NaOH or KOH) at room temperature. This method ensures regioselectivity and avoids side reactions like over-alkylation. Characterization via -NMR and -NMR confirms the structure, with spectral peaks aligning with the isopropylsulfanyl and phenyl substituents .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm). -NMR confirms carbon backbone connectivity .

- X-ray Crystallography: Resolves molecular geometry, including dihedral angles between the triazole ring and substituents. For example, the phenyl ring may form a near-planar arrangement (dihedral angle <5°) with the triazole core, as seen in analogous structures .

Advanced: How do reaction conditions influence the regioselectivity of substituents on the triazole ring?

Methodological Answer:

Regioselectivity is controlled by pH , solvent polarity , and catalyst choice . For example:

- Alkaline Conditions (pH >10): Promote thiol deprotonation, enhancing nucleophilicity for S-alkylation over N-alkylation .

- Polar Aprotic Solvents (e.g., DMF): Stabilize transition states for alkylation without competing hydrolysis .

Computational modeling (e.g., density functional theory) can predict reaction pathways, optimizing conditions for minimal byproducts .

Advanced: How can substituent modifications (e.g., sulfanyl vs. sulfonyl groups) alter biological activity?

Methodological Answer:

- Sulfanyl to Sulfonyl Oxidation: Using oxidizing agents (e.g., ) converts the sulfanyl group to sulfonyl, increasing polarity and hydrogen-bonding capacity. This modification enhances interactions with hydrophobic enzyme pockets (e.g., antimicrobial targets) but may reduce membrane permeability .

- Structure-Activity Relationship (SAR) Studies: Test modified analogs in bioassays (e.g., MIC for antimicrobial activity). For example, sulfonyl derivatives may show improved IC values against fungal CYP51 enzymes compared to sulfanyl analogs .

Advanced: How can solvent-free synthesis methods improve yield and sustainability?

Methodological Answer:

- Mechanochemical Synthesis: Grind precursors (e.g., triazole-thiol and isopropyl iodide) with a base (e.g., KCO) in a ball mill. This eliminates solvent waste and enhances reaction efficiency via increased surface contact. Yields >85% are achievable, as demonstrated for similar triazole derivatives .

- Microwave-Assisted Reactions: Reduce reaction time from hours to minutes while maintaining high purity. Optimal parameters (e.g., 100°C, 150 W) minimize thermal degradation .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Assay Protocols: Use consistent cell lines (e.g., Candida albicans ATCC 90028 for antifungal studies) and control compounds (e.g., fluconazole) to normalize data .

- Meta-Analysis: Apply multivariate statistics to identify confounding variables (e.g., solvent choice in bioassays affecting compound solubility). For example, DMSO concentrations >1% may artificially inflate MIC values .

Advanced: What computational tools predict the compound’s reactivity and stability?

Methodological Answer:

- Quantum Chemical Calculations (e.g., Gaussian): Model transition states for sulfanyl oxidation or nucleophilic substitution. Fukui indices identify electrophilic/nucleophilic sites on the triazole ring .

- Molecular Dynamics (MD) Simulations: Predict solubility and aggregation behavior in aqueous media. For instance, simulations may reveal hydrophobic clustering of phenyl groups, guiding formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.